1-Isobutyl-1H-pyrazole-4-carboxylic acid

Lipophilicity Drug Design ADME

Medicinal chemists optimizing blood-brain barrier penetration in pyrazole leads risk failed syntheses and irreproducible SAR when substituting N-alkyl analogs without accounting for lipophilicity differences. This 1-isobutyl-4-carboxylic acid regioisomer (LogP 1.67 vs. 0.12 for 1-methyl) resolves that gap. • LogP 1.67 enables passive BBB diffusion without polar group addition - directly exploitable in early SAR campaigns • Boiling point 316.5 °C (vs. 379.6 °C for 1-phenyl) permits thermal work-up and distillation incompatible with aromatic analogs • Definitive 4-COOH regioisomer for Sildenafil citrate impurity I780620 reference standard synthesis; alternative regioisomers yield structurally divergent impurities

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 1006494-65-0
Cat. No. B1287311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-1H-pyrazole-4-carboxylic acid
CAS1006494-65-0
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C=N1)C(=O)O
InChIInChI=1S/C8H12N2O2/c1-6(2)4-10-5-7(3-9-10)8(11)12/h3,5-6H,4H2,1-2H3,(H,11,12)
InChIKeyGGCZGOHSQFDUNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isobutyl-1H-pyrazole-4-carboxylic acid (CAS 1006494-65-0): A Versatile N-Substituted Pyrazole Building Block for Heterocyclic Synthesis and Pharmaceutical Intermediates


1-Isobutyl-1H-pyrazole-4-carboxylic acid (CAS 1006494-65-0) is an N-substituted pyrazole-4-carboxylic acid derivative with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol [1]. It features an isobutyl group at the 1-position and a carboxylic acid moiety at the 4-position, which provides a reactive handle for amide coupling, esterification, and other derivatization chemistries [1]. The compound is a member of the pyrazole-4-carboxylic acid class, which is widely recognized as a privileged scaffold in medicinal chemistry and agrochemical research due to the favorable physicochemical properties and synthetic versatility of the pyrazole ring system [2].

Why 1-Isobutyl-1H-pyrazole-4-carboxylic acid Cannot Be Casually Substituted by Other Pyrazole-4-carboxylic Acid Analogs


Pyrazole-4-carboxylic acids bearing different N-substituents exhibit substantial divergence in critical physicochemical and steric parameters that directly impact synthetic utility, biological activity, and downstream handling. Specifically, the isobutyl substituent confers a unique balance of lipophilicity (LogP 1.67) relative to smaller alkyl analogs (e.g., methyl: LogP 0.12) [1] and aromatic analogs (e.g., phenyl: LogP 2.21) , which influences membrane permeability, solubility, and purification behavior. Furthermore, the position of the carboxylic acid on the pyrazole ring is critical; regioisomers such as 1-isobutyl-1H-pyrazole-3-carboxylic acid and 1-isobutyl-1H-pyrazole-5-carboxylic acid exhibit distinct electronic environments and steric accessibility at the reactive site . Simple substitution of one analog for another without accounting for these quantitative differences risks failed syntheses, altered pharmacokinetic profiles, or irreproducible biological results.

Quantitative Differentiation of 1-Isobutyl-1H-pyrazole-4-carboxylic acid Versus Key Analogs: A Procurement-Focused Evidence Guide


Enhanced Lipophilicity (LogP 1.67) vs. 1-Methyl Analog for Improved Membrane Permeability in Cellular Assays

1-Isobutyl-1H-pyrazole-4-carboxylic acid exhibits a computed LogP value of 1.67 , which is approximately 14-fold higher (on a logarithmic scale) than the LogP of 0.12 reported for the 1-methyl analog [1]. This difference arises from the increased hydrophobic surface area conferred by the isobutyl group relative to the methyl substituent.

Lipophilicity Drug Design ADME

Lower Boiling Point (316.5 °C) vs. 1-Phenyl Analog for Thermal Stability and Purification

The boiling point of 1-isobutyl-1H-pyrazole-4-carboxylic acid is reported as 316.5±15.0 °C at 760 mmHg . In contrast, the 1-phenyl analog exhibits a significantly higher boiling point of 379.6±15.0 °C under identical conditions , reflecting stronger intermolecular π-π stacking interactions in the phenyl derivative.

Thermal Properties Purification Synthetic Handling

Regioisomeric Specificity: 4-Carboxylic Acid vs. 3- and 5-Carboxylic Acid Isomers for Directed Derivatization

The carboxylic acid group at the 4-position of the pyrazole ring is electronically and sterically distinct from the 3- and 5-positions. In 1-substituted pyrazoles, the 4-position is flanked by two nitrogen atoms, whereas the 3- and 5-positions are adjacent to only one nitrogen and one carbon, respectively. This regioisomeric arrangement affects the acidity of the carboxylic acid, its reactivity toward coupling agents, and the conformation of resulting amides or esters .

Regiochemistry Synthetic Chemistry Functional Group Accessibility

Documented Utility as a Precursor in Sildenafil-Related Impurity Synthesis

Commercial documentation identifies 1-isobutyl-1H-pyrazole-4-carboxylic acid as an intermediate in the synthesis of a Sildenafil citrate impurity (designated I780620) . This application is specific to the isobutyl substitution pattern and 4-carboxylic acid regioisomer, as alternative N-substituents would not yield the same impurity structure.

Pharmaceutical Impurity Reference Standard Analytical Chemistry

Optimal Research and Industrial Application Scenarios for 1-Isobutyl-1H-pyrazole-4-carboxylic acid Based on Differentiated Evidence


Lead Optimization in Medicinal Chemistry: Enhancing CNS Penetration via Increased Lipophilicity

Medicinal chemists seeking to improve the blood-brain barrier permeability of pyrazole-based lead compounds should prioritize the isobutyl derivative over the 1-methyl analog. The LogP increase from 0.12 to 1.67 translates to a substantially higher predicted passive diffusion rate across lipid bilayers, as supported by the quantitative LogP comparison [1]. This difference can be exploited in early-stage SAR campaigns without introducing additional polar functional groups that might compromise target affinity.

Synthetic Chemistry: Facile Purification and Thermal Handling in Multi-Step Syntheses

The lower boiling point of 1-isobutyl-1H-pyrazole-4-carboxylic acid (316.5 °C) relative to the 1-phenyl analog (379.6 °C) makes it a more practical choice for synthetic sequences requiring thermal work-up or distillation steps [1]. Additionally, the aliphatic isobutyl substituent avoids the π-π stacking interactions that can complicate chromatography and crystallization of aromatic analogs, streamlining purification workflows.

Pharmaceutical Impurity Profiling and Reference Standard Preparation

For analytical chemistry groups involved in the characterization and quantification of Sildenafil citrate impurities, this compound serves as a key intermediate for the synthesis of impurity I780620 [1]. Procurement of the 4-carboxylic acid regioisomer with the isobutyl N-substituent is essential for accurate impurity synthesis, as alternative analogs would produce structurally divergent impurities unsuitable for method validation or reference standard use.

Scaffold Diversification in Agrochemical Research

Pyrazole-4-carboxylic acids are established intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. The 4-carboxylic acid position is critical for coupling to amine pharmacophores, while the isobutyl group provides a distinct steric and lipophilic profile compared to smaller alkyl or aryl substituents. This unique combination enables the exploration of novel chemical space in fungicide discovery programs where SAR around the N-substituent remains underexplored [1].

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